molecular formula C16H24O2 B14276800 2-[(2-Heptylphenoxy)methyl]oxirane CAS No. 148772-56-9

2-[(2-Heptylphenoxy)methyl]oxirane

Cat. No.: B14276800
CAS No.: 148772-56-9
M. Wt: 248.36 g/mol
InChI Key: ABTAANTUIVCOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Heptylphenoxy)methyl]oxirane is an organic compound with the molecular formula C16H26O2 It belongs to the class of epoxides, which are characterized by a three-membered cyclic ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Heptylphenoxy)methyl]oxirane typically involves the reaction of 2-heptylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as quaternary ammonium salts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Heptylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines, halides

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Electrophiles: Nitric acid, halogens, sulfuric acid

Major Products

    Diols: Formed from ring-opening with water

    Ethers: Formed from ring-opening with alcohols

    Amines: Formed from ring-opening with amines

    Halohydrins: Formed from ring-opening with halides

    Ketones and carboxylic acids: Formed from oxidation

    Alcohols: Formed from reduction

Mechanism of Action

The mechanism of action of 2-[(2-Heptylphenoxy)methyl]oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the ring-opening and formation of various products depending on the nucleophile involved. The phenoxy group can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Heptylphenoxy)methyl]oxirane is unique due to its long heptyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. This compound’s unique structure makes it suitable for specific industrial and research applications where other similar compounds may not be as effective .

Properties

CAS No.

148772-56-9

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-[(2-heptylphenoxy)methyl]oxirane

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-9-14-10-7-8-11-16(14)18-13-15-12-17-15/h7-8,10-11,15H,2-6,9,12-13H2,1H3

InChI Key

ABTAANTUIVCOTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=CC=C1OCC2CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.